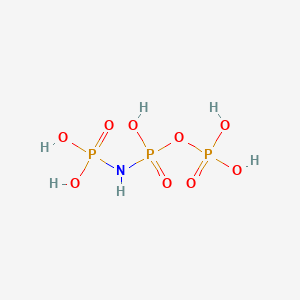

(Diphosphono)aminophosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

79828-60-7 |

|---|---|

Molecular Formula |

H6NO9P3 |

Molecular Weight |

256.97 g/mol |

IUPAC Name |

[[hydroxy(phosphonooxy)phosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/H6NO9P3/c2-11(3,4)1-12(5,6)10-13(7,8)9/h(H2,7,8,9)(H4,1,2,3,4,5,6) |

InChI Key |

PELPUMGXMYVGSQ-UHFFFAOYSA-N |

Canonical SMILES |

N(P(=O)(O)O)P(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Diphosphono Aminophosphonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of ATMP in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.

The analysis of one-dimensional NMR spectra provides fundamental information about the chemical environment of the hydrogen, carbon, and phosphorus atoms within the ATMP molecule. Due to the molecule's symmetry, where three identical -CH₂PO₃H₂ groups are bonded to a central nitrogen atom, the spectra are relatively simple.

The ¹H NMR spectrum is expected to show a single signal for the methylene (B1212753) (CH₂) protons. The coupling of these protons to the adjacent phosphorus atom would result in a doublet. Similarly, the ¹³C NMR spectrum should display a single resonance for the three equivalent methylene carbons, which would also be split into a doublet by the phosphorus nucleus. The ³¹P NMR spectrum provides a direct window into the environment of the phosphorus atoms, typically showing a single peak, confirming the equivalence of the three phosphonate (B1237965) groups. mdpi.comnih.gov The precise chemical shifts are sensitive to factors such as solvent and pH. uantwerpen.be

Table 1: Representative NMR Chemical Shift Data for Aminotris(methylenephosphonic acid) (ATMP) and Related Compounds

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| ¹H | ~3.1 - 3.5 | Doublet | ~12 Hz | Data based on typical values for similar aminophosphonates. The signal corresponds to the -CH₂- protons. |

| ¹³C | ~55 - 58 | Doublet | ~140 Hz | Data based on typical values for similar aminophosphonates. The signal corresponds to the -CH₂- carbons. |

| ³¹P | ~9 - 18 | Singlet/Broad | N/A | Chemical shift is pH-dependent. Range shown is typical for aminophosphonates. uantwerpen.beresearchgate.net |

Note: Specific, experimentally verified chemical shift values for ATMP under defined conditions are not consistently available across publicly accessible literature. The values presented are based on data from closely related aminophosphonic acid structures and general knowledge of the field.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments of ATMP by revealing through-bond correlations between different nuclei. thermofisher.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would not be particularly informative for the core structure of an isolated ATMP molecule, as the methylene protons on different phosphonomethyl arms are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is crucial for unambiguously linking the protons to their directly attached carbons. rsc.org For ATMP, it would show a single cross-peak correlating the ¹H signal of the methylene protons with the ¹³C signal of the methylene carbons. This provides definitive evidence for the C-H bonds in the three -CH₂- groups.

A cross-peak between the methylene protons (¹H) and the phosphorus atom (³¹P) of the phosphonate group, confirming the P-C-H connectivity.

A correlation between the methylene protons (¹H) and the carbon of the other methylene groups, through the central nitrogen atom (a three-bond C-N-C-H coupling), which would confirm that the three phosphonomethyl groups are attached to the same nitrogen atom.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique used to determine the exact molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For Aminotris(methylenephosphonic acid), the precise mass is a fundamental characteristic.

Table 2: High-Resolution Mass Spectrometry Data for ATMP

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₁₂NO₉P₃ | nih.gov |

| Average Molecular Mass | 299.050 g/mol | nih.gov |

| Monoisotopic Mass | 298.97249195 Da | nih.gov |

The experimentally determined mass from an HRMS instrument would be compared to the calculated monoisotopic mass to confirm the elemental composition of C₃H₁₂NO₉P₃ with a high degree of confidence.

Key fragmentation events for protonated ATMP would likely include:

Neutral loss of water (H₂O) from the phosphonic acid groups.

Neutral loss of phosphorous acid (H₃PO₃) or related species.

Cleavage of the C-P bond , leading to the loss of a phosphonomethyl group or the formation of ions corresponding to the [M+H - CH₂PO₃H₂]⁺ fragment.

Cleavage of the C-N bond , leading to the formation of ions such as [CH₂PO₃H₂]⁺.

The analysis of these specific losses and resulting fragment masses allows for a step-by-step reconstruction of the molecule's structure, providing strong confirmatory evidence.

X-ray Crystallography of (Diphosphono)aminophosphonic Acid and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths and angles. A three-dimensional X-ray diffraction analysis of nitrilotrimethylene triphosphonic acid (ATMP) was successfully carried out, revealing its detailed molecular and crystal structure.

The study found that the molecule exists as a zwitterion in the crystalline state, with one of the phosphonic acid protons having transferred to the central nitrogen atom. This results in a positively charged ammonium (B1175870) center (N⁺-H) and negatively charged phosphonate groups. The crystal structure is characterized by an extensive network of hydrogen bonds between the phosphonate groups of adjacent molecules.

Table 3: Crystallographic Data for Nitrilotrimethylene Triphosphonic Acid (ATMP)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.050 Å, b = 7.474 Å, c = 11.868 Å |

| β | 104° 10' |

| Formula Units per Cell (Z) | 4 |

Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969.

Furthermore, the chelating nature of ATMP allows it to form well-defined crystalline complexes with various metal ions. X-ray diffraction studies on complexes such as those with copper have also been reported, providing detailed insights into the coordination environment of the metal and the conformation adopted by the ATMP ligand.

The vast majority of scientific information pertains to a closely related, but structurally distinct, compound known as Aminotris(methylenephosphonic acid) (ATMP), which has the chemical formula N(CH₂PO₃H₂)₃. echemi.comwikipedia.org ATMP contains a methylene (-CH₂-) bridge connecting the central nitrogen atom to each phosphonic acid group, a feature absent in the requested Nitrilotris(phosphonic acid). wikipedia.orgsigmaaldrich.com This structural difference significantly alters the compound's chemical and physical properties, including its molecular conformation, crystal packing, hydrogen bonding networks, and vibrational spectra.

Due to the strict requirement to focus solely on "(Diphosphono)aminophosphonic acid" [N(PO₃H₂)₃] and the absence of specific crystallographic and spectroscopic data in the available literature, it is not possible to provide the detailed analysis and data tables for the requested sections.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification:While general vibrational frequencies for phosphonic acid groups are known, specific, experimentally determined, and assigned IR and Raman spectra for the complete structure of Nitrilotris(phosphonic acid) are not available in the searched literature.nist.govrsc.org

Research on aminophosphonic acids is extensive, but focuses on derivatives like ATMP or other α-aminophosphonic acids. chemicalbook.comresearchgate.net Therefore, providing an accurate and scientifically sound article that strictly adheres to the requested outline for "(Diphosphono)aminophosphonic acid" is not feasible at this time.

Computational and Theoretical Investigations of Diphosphono Aminophosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of (Diphosphono)aminophosphonic acid. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving organophosphorus compounds. By modeling the potential energy surface, DFT calculations can map out the energetic profiles of reaction pathways, identifying the most favorable routes from reactants to products.

Researchers employ various functionals, such as B3PW91, and basis sets to calculate the energies of reactants, products, and crucial transition states. nih.gov These calculations can, for instance, elucidate the hydrolysis mechanism of the P-N-P bond or the compound's interaction with metal ions. The resulting energy profiles reveal the activation barriers for each step, offering a quantitative measure of the reaction kinetics. For example, studies on related bisphosphorylated compounds have shown that conformational equilibria, such as the syn or anti arrangement of phosphoryl groups, significantly influence reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway of (Diphosphono)aminophosphonic Acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Initial state of the molecule | 0.0 |

| Transition State 1 | First energetic barrier | +25.4 |

| Intermediate | A metastable species along the pathway | +5.2 |

| Transition State 2 | Second energetic barrier | +18.9 |

| Product | Final state of the molecule | -10.7 |

This interactive table illustrates a sample energy profile, where the relative energies determine the feasibility and rate of a proposed reaction.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for predicting molecular structures and spectroscopic properties. These calculations are particularly valuable for interpreting complex experimental spectra, such as those from microwave or infrared spectroscopy.

For related organophosphorus molecules, researchers have successfully used ab initio calculations to predict rotational constants and structural parameters. nih.govnih.gov A common technique involves calculating an optimized geometry using a method like MP2 with a robust basis set (e.g., 6-311+G(d,p)). The resulting theoretical parameters can then be systematically adjusted to achieve the best possible fit with experimental rotational constants from microwave spectroscopy. This "adjusted r(0) structure" provides a highly accurate molecular geometry. nih.gov Such studies on similar molecules have determined key bond lengths and angles with high precision, which would be applicable to (Diphosphono)aminophosphonic acid. nih.govnih.gov

Table 2: Example of Predicted vs. Adjusted Structural Parameters for a P-N Moiety

| Parameter | Ab Initio MP2(full)/6-311+G(d,p) | Adjusted r(0) Value |

| r(P-N) | 1.625 Å | 1.621(5) Å |

| r(P=O) | 1.480 Å | 1.477(5) Å |

| ∠(O-P-N) | 117.5° | 118.3(5)° |

This interactive table demonstrates how theoretical values are refined by fitting them to experimental data to produce more accurate structural information. Data is modeled after similar phosphoro-nitrogen compounds. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the dynamics of transitioning between them.

Ab initio molecular dynamics (AIMD) can be used to study processes like the adsorption of phosphonic acids onto surfaces. rsc.org For (Diphosphono)aminophosphonic acid, MD simulations can reveal how the molecule's conformation changes in different environments, such as in aqueous solution or when interacting with a biological target. Analysis of the simulation trajectory provides information on the distribution of bond lengths, angles, and dihedral angles, highlighting the most stable and populated conformations. rsc.org Furthermore, studies on phosphorylated amino acids show that the presence of phosphate (B84403) groups significantly influences local backbone dynamics and can promote ordered conformations through the formation of new hydrogen bonds. nih.gov

Mechanistic Elucidation of Reactions Involving (Diphosphono)aminophosphonic Acid

A primary goal of computational chemistry is to elucidate the detailed step-by-step mechanisms of chemical reactions. For (Diphosphono)aminophosphonic acid, this involves identifying the transient species that connect reactants to products.

The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier for a reaction. Its properties dictate the reaction rate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. The tetrahedral geometry of the phosphonic acid groups in molecules like (Diphosphono)aminophosphonic acid is known to be a stable mimic of the high-energy transition state found in peptide bond hydrolysis. mdpi.comresearchgate.net

Computational analysis involves optimizing the geometry of the proposed transition state and performing a vibrational frequency calculation. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For example, in the study of enzyme-catalyzed reactions, the analysis can reveal how specific amino acid side chains stabilize the transition state, lowering the activation energy. nih.gov

Reaction mechanisms often proceed through one or more intermediates—species that are more stable than transition states but less stable than the final products. Computational methods are essential for predicting the existence and stability of these short-lived molecules.

For instance, in the synthesis of related α-aminophosphonic acids, a mechanism involving a transient aziridine (B145994) intermediate has been proposed. mdpi.com Theoretical calculations can be used to compute the energy of this proposed intermediate relative to the reactants and products. A relatively low energy for the intermediate would support its role in the reaction mechanism. By comparing the stabilities of various potential intermediates, chemists can distinguish between different plausible reaction pathways.

Table 3: Calculated Relative Stabilities of Potential Reaction Intermediates

| Intermediate Species | Description | Calculated Relative Stability (kcal/mol) | Plausibility |

| Intermediate A | Four-membered ring structure | +35.2 | Unlikely |

| Intermediate B | Open-chain zwitterion | +12.5 | Possible |

| Intermediate C | Aziridine-like structure | +4.8 | Plausible |

This interactive table shows how the calculated stability of different potential intermediates can help researchers determine the most likely reaction mechanism.

Tautomeric Equilibria and Protonation State Analysis

Tautomeric Equilibria

(Diphosphono)aminophosphonic acid, like other molecules containing phosphonic acid groups, can theoretically exist in different tautomeric forms. The primary tautomerism of interest involves the migration of a proton between a phosphorus-bound oxygen and the phosphorus atom itself, leading to an equilibrium between a pentavalent phosphonate (B1237965) form (P=O) and a trivalent phosphite (B83602) form (P-OH).

Computational studies on analogous H-phosphonates and secondary phosphine (B1218219) oxides have consistently shown that the equilibrium strongly favors the pentavalent phosphonate form. nih.gov Density Functional Theory (DFT) calculations indicate that the phosphonate tautomer is significantly more stable than the corresponding phosphite tautomer. nih.gov The energy barrier for an uncatalyzed intramolecular proton transfer from phosphorus to oxygen is computationally found to be very high, often exceeding 200 kJ/mol, which makes spontaneous interconversion at room temperature highly improbable. nih.gov

The stability of the phosphonate form is influenced by the electronic nature of the substituents on the phosphorus atom. Electron-donating groups tend to further stabilize the pentavalent form. nih.gov Given the structure of (Diphosphono)aminophosphonic acid, the central amino group and the other phosphono groups would collectively influence the electronic environment, but the fundamental preference for the P=O bond is expected to dominate.

Interactive Table: Predicted Tautomer Stability

| Tautomeric Form | Structural Feature | Predicted Relative Stability |

| Phosphonate | P=O | High (Favored) |

| Phosphite | P-OH | Low (Disfavored) |

This prediction is based on the general findings for a wide range of organophosphorus compounds studied computationally. nih.gov

Protonation State Analysis

(Diphosphono)aminophosphonic acid is a polyprotic acid, meaning it can donate multiple protons as the pH of its environment increases. The specific protonation state of the molecule, which is crucial for its chemical reactivity and complexation behavior, is determined by the pKa values of its ionizable groups: the three phosphonic acid moieties and the central amino group.

Computational methods, particularly DFT combined with a solvation model like the Polarizable Continuum Model (PCM), have been successfully employed to predict the stepwise protonation constants of complex polyprotic acids. nih.gov For instance, studies on nitrilotripropanoic acid, a carboxylate analogue of NTMP, demonstrated that DFT calculations (specifically at the B3LYP/6-311+G(d,p) level) could predict its four stepwise protonation constants with reasonable accuracy when using an appropriate theoretical framework like the isodesmic reaction methodology. nih.gov

For (Diphosphono)aminophosphonic acid, the protonation sequence is expected to begin with the deprotonation of the phosphonic acid groups, followed by the deprotonation of the ammonium (B1175870) group at higher pH. The exact pKa values are influenced by intramolecular hydrogen bonding and the electrostatic repulsion between the negatively charged phosphonate groups.

Interactive Table: Predicted Protonation Sequence and Approximate pKa Ranges for (Diphosphono)aminophosphonic Acid Analogues

| Step | Equilibrium | Approximate pKa Range | Predominant Species at Neutral pH (7) |

| 1 | H₄L⁺ ⇌ H₃L + H⁺ | < 2 | H₂L⁻ |

| 2 | H₃L ⇌ H₂L⁻ + H⁺ | 4.5 - 6.0 | H₂L⁻ |

| 3 | H₂L⁻ ⇌ HL²⁻ + H⁺ | 6.5 - 7.5 | HL²⁻ |

| 4 | HL²⁻ ⇌ L³⁻ + H⁺ | > 10 | HL²⁻ |

| (Data based on typical values for aminopolyphosphonic acids like NTMP) |

At very low pH, the molecule is expected to be fully protonated, with a positive charge on the nitrogen atom (a zwitterionic form where phosphonic acids are protonated). As the pH increases, the phosphonic acid groups will sequentially deprotonate. The last proton to be removed is typically the one on the nitrogen atom, a process that occurs in a highly alkaline medium. Computational models are essential for dissecting these overlapping equilibria and understanding the distribution of different ionic species as a function of pH.

Coordination Chemistry of Diphosphono Aminophosphonic Acid As a Polychelating Ligand

Principles of Metal Ion Complexation by Aminophosphonates and Diphosphonates

The complexing ability of aminophosphonates and diphosphonates stems from the presence of multiple donor atoms, primarily the oxygen atoms of the phosphonate (B1237965) groups and, in many cases, the nitrogen atom of the amino group. mdpi.com These ligands act as chelating agents, forming stable, ring-like structures with metal ions. The phosphonate group (PO₃H₂) is acidic and can deprotonate to form P-O⁻ moieties, which are excellent coordinating agents for metal cations.

The coordination of metal ions by these ligands is influenced by several factors:

Hard and Soft Acid-Base (HSAB) Theory : The phosphonate groups, with their hard oxygen donor atoms, preferentially bind to hard metal ions such as alkali, alkaline earth, and lanthanide ions, as well as early transition metals in high oxidation states.

Chelate Effect : The multidentate nature of these ligands leads to the formation of multiple chelate rings upon complexation, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to complexes with monodentate ligands. wikipedia.org This is known as the chelate effect and is a primary driver for the strong binding observed.

Role of the Nitrogen Atom : The involvement of the central nitrogen atom in coordination has been a subject of some debate. mdpi.com However, for many aminophosphonates, evidence suggests that the nitrogen atom does coordinate to the metal ion, particularly in the case of transition metals, forming an additional chelate ring and further stabilizing the complex. mdpi.comresearchgate.net

Chelation Behavior with Various Metal Ions

(Diphosphono)aminophosphonic acid exhibits a strong affinity for a diverse range of metal ions, including alkaline earth metals, transition metals, and rare earth elements. Its chelation behavior is characterized by the formation of complexes with varying stoichiometries and high stability.

The stoichiometry of metal-(Diphosphono)aminophosphonic acid complexes can vary depending on the metal ion, its concentration, and the pH of the solution. Common stoichiometries include 1:1 and 1:2 (metal:ligand) ratios. researchgate.net The stability of these complexes is quantified by their stability constants (log K), which are equilibrium constants for the formation of the complex. Higher log K values indicate greater stability.

The stability of metal complexes with phosphonates is generally high, and for (Diphosphono)aminophosphonic acid (ATMP), the stability constants are significantly greater than those for simpler phosphonates due to its polychelating nature. For instance, the log K value for the Zn²⁺-ATMP complex is reported to be 16.4. researchgate.net

Table 1: Selected Stability Constants (log K) for Metal-Phosphonate Complexes

| Metal Ion | Ligand | Log K |

| Zn²⁺ | ATMP | 16.4 researchgate.net |

| Multiple | HEDP | 10.7 researchgate.net |

| Multiple | DTPMPA | 20.1 researchgate.net |

| Mg²⁺ | PAA | - |

| Ca²⁺ | PAA | - |

| Cu²⁺ | PAA | - |

| Zn²⁺ | PAA | - |

ATMP: (Diphosphono)aminophosphonic acid (Nitrilotris(methylenephosphonic acid)), HEDP: 1-Hydroxyethane-1,1-diphosphonic acid, DTPMPA: Diethylenetriaminepentakis(methylenephosphonic acid), PAA: Phosphonoacetic acid. Data for PAA complexes with Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ indicates stable complex formation, though specific log K values were not provided in the initial search results. capes.gov.br

The pH of the solution plays a critical role in the complexation of metal ions by (Diphosphono)aminophosphonic acid. The phosphonic acid groups are polyprotic, meaning they can lose multiple protons as the pH increases. The degree of protonation of the ligand affects its charge and the availability of donor oxygen atoms for coordination.

At low pH values, the ligand is fully protonated and has a lower affinity for metal ions. As the pH increases, the phosphonic acid groups deprotonate, leading to a more negatively charged ligand and stronger electrostatic attraction to metal cations. nih.gov This results in an increase in complex formation and stability. nih.gov The formation of insoluble interpolymer complexes is observed below a certain critical pH, while hydrophilic interpolymer associates can form at higher pH values. nih.gov The specific pH at which complexation is optimal depends on the metal ion and its hydrolysis properties. For some systems, strong acidification to pH 1.5 or lower is necessary to prevent the formation of strong chelates that can interfere with analytical procedures. researchgate.net

Various spectroscopic techniques are employed to characterize the coordination modes of (Diphosphono)aminophosphonic acid with metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P and ¹H NMR are powerful tools for studying the complexation in solution. researchgate.net Chemical shifts of the phosphorus and proton nuclei in the ligand change upon coordination to a metal ion, providing information about the binding sites and the stoichiometry of the complex.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the formation of metal-ligand complexes, particularly with transition metals that have d-d electronic transitions. Changes in the absorption spectrum, such as shifts in wavelength or changes in molar absorptivity, indicate complex formation. For instance, copper(II) complexes with α-aminophosphonates exhibit distorted square planar geometry based on UV-Vis and other spectral data. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes involving paramagnetic metal ions like Cu(II), Mn(II), or Fe(III), EPR spectroscopy provides detailed information about the coordination environment of the metal ion, including the symmetry of the complex and the nature of the donor atoms. researchgate.net

Structural Analysis of Metal-(Diphosphono)aminophosphonic Acid Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes in the solid state. Structural studies of metal complexes with (Diphosphono)aminophosphonic acid and related ligands have revealed a rich variety of coordination modes and structures.

These studies have shown that the phosphonate groups can coordinate to metal ions in a monodentate, bidentate (chelating), or bridging fashion. The central nitrogen atom can also participate in coordination, leading to the formation of multiple chelate rings. The resulting structures can range from simple mononuclear complexes to complex polynuclear or polymeric architectures. researchgate.net For example, copper complexes with bisphosphonate amide esters can form wheel-like hexameric structures, while other metals like magnesium and cadmium can form polymeric chains. researchgate.net

Role in Supramolecular Chemistry and Engineered Materials

The ability of (Diphosphono)aminophosphonic acid to form well-defined complexes with a variety of metal ions makes it a valuable building block in supramolecular chemistry and the design of engineered materials. nih.gov The directional and reversible nature of the metal-ligand coordination bonds allows for the self-assembly of complex, ordered structures. tue.nl

Applications in this area include:

Metal-Organic Frameworks (MOFs) : (Diphosphono)aminophosphonic acid and its derivatives can be used as organic linkers to construct porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Functional Hydrogels : By incorporating metal-(Diphosphono)aminophosphonic acid complexes into polymer networks, hydrogels with specific properties, such as responsiveness to pH or the presence of certain metal ions, can be created. tue.nl

Biomaterial Engineering : The principles of supramolecular chemistry involving ligands like (Diphosphono)aminophosphonic acid are being used to design biomaterials that can mimic the dynamic behavior of the natural extracellular matrix. tue.nl

The versatility of (Diphosphono)aminophosphonic acid as a polychelating ligand continues to drive research into its coordination chemistry and its application in the development of new functional materials.

Metal-Organic Frameworks (MOFs) utilizing Polyphosphonate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, stability, and functional properties of the resulting MOF. Polyphosphonate ligands, including aminophosphonates, have emerged as promising alternatives to the more commonly used carboxylate linkers for MOF synthesis. swan.ac.ukresearchgate.net

The use of phosphonate-based linkers can lead to MOFs with enhanced thermal and chemical stability. swan.ac.uk This increased stability is attributed to the strong coordination bond between the phosphonate groups and the metal centers. researchgate.net The geometry of the phosphonate group, being tetrahedral, also influences the resulting framework topology, often leading to unique and complex three-dimensional structures. scispace.com

Research on phosphonate and phosphinate-based MOFs has demonstrated that these materials can exhibit permanent porosity and high surface areas, which are critical for applications in gas storage, separation, and catalysis. researchgate.net For instance, the introduction of phosphinic acid-based linkers, which are structurally related to phosphonic acids, has resulted in hydrothermally stable MOFs. researchgate.net

While the direct use of (Diphosphono)aminophosphonic acid as a primary linker in a reported MOF structure is not widely documented, its multiple phosphonate groups make it a theoretically excellent candidate for constructing robust and functional MOFs. The presence of the central amino group could also introduce additional functionality within the pores of the MOF, potentially influencing its selective adsorption or catalytic properties. The synthesis of MOFs using linkers with multiple phosphonate groups, such as 3,6-diphosphono-9H-carbazole, has been explored, showcasing the viability of polyphosphonate linkers in creating novel framework materials. swan.ac.uk

Table 1: Comparison of Linker Types in MOF Synthesis

| Linker Functional Group | Coordination Geometry | Resulting MOF Properties |

| Carboxylate | Planar | Well-established synthesis, diverse topologies |

| Phosphonate | Tetrahedral | Enhanced thermal and chemical stability |

| Phosphinate | Tetrahedral | Increased stability, potential for isoreticular design |

| Sulfonate | Tetrahedral | Often leads to layered structures |

Surface Adsorption and Interface Chemistry

The interaction of phosphonic acids with various surfaces is a well-studied area, with applications ranging from corrosion inhibition to the functionalization of nanoparticles and the modification of electrode surfaces. The phosphonate group exhibits a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers. nih.gov

Studies on the adsorption of organophosphonic acids on surfaces like gold and indium tin oxide (ITO) have shown that these molecules can form well-ordered layers, with the layer thickness corresponding to a monolayer coverage. nih.govrsc.org The nature of the interaction often involves the formation of strong bonds between the oxygen atoms of the phosphonate group and the metal atoms on the surface.

A study on the adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), a molecule with two phosphonate groups, on an iron surface revealed that the oxygen atoms of the phosphonic acid groups coordinate with the iron atoms, leading to a stable adsorbed state. nih.gov This suggests that (Diphosphono)aminophosphonic acid, with its three phosphonate groups, would likely exhibit strong and multidentate binding to metal and metal oxide surfaces. The central amino group would further contribute to the interface chemistry, potentially influencing the orientation and packing of the molecules on the surface.

The ability of aminophosphonates to functionalize surfaces is critical for various applications. For example, modifying the surface of titanium dioxide with aminopropylphosphonic acid has been shown to alter its surface properties, which can be crucial for applications in catalysis or as a support material. researchgate.net

Table 2: Investigated Surfaces for Phosphonic Acid Adsorption

| Surface Material | Type of Phosphonic Acid Studied | Key Findings |

| Gold (Au) | Vinyl-, octyl-, and tetradecylphosphonic acid | Formation of self-assembled monolayers, irreversible attachment after sintering. nih.gov |

| Indium Tin Oxide (ITO) | Prototypical phosphonic acid | Adsorption kinetics and film purity are influenced by temperature and substrate pretreatment. rsc.org |

| Goethite (α-FeOOH) | Aminomethylphosphonic acid (AMPA), Glyphosate | Phosphonate group binds in monodentate or bidentate fashion. researchgate.net |

| Iron (Fe) | 1-hydroxyethane-1,1-diphosphonic acid (HEDP) | Stable adsorption via coordination of phosphonate oxygen atoms with surface iron atoms. nih.gov |

| Titanium Dioxide (TiO₂) | Aminopropylphosphonic acid (3APPA) | Amine group influences surface interactions and the resulting surface properties. researchgate.net |

Reactivity and Transformation Pathways of Diphosphono Aminophosphonic Acid

Hydrolytic Stability of Phosphonate (B1237965) Moieties

The phosphonate group is characterized by a direct carbon-phosphorus (C-P) bond, which imparts significant stability against hydrolysis compared to the phosphoester (P-O-C) bond found in phosphates. wikipedia.orgnih.gov This inherent resistance to cleavage is a defining feature of phosphonates. nih.gov However, the ester groups of phosphonates can be hydrolyzed under specific conditions to yield the corresponding phosphonic acids.

Hydrolysis can be achieved under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis is a widely employed method, often utilizing strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govresearchgate.net For dialkyl phosphonates, the hydrolysis proceeds in a stepwise manner, removing one alkyl group at a time. nih.gov The reaction conditions, such as acid concentration, temperature, and reaction time, are optimized for specific substrates. nih.gov For instance, the complete hydrolysis of certain phosphinates required concentrated HCl and several hours at reflux. nih.gov Arylphosphonic acids, in particular, demonstrate high resistance to hydrolysis, as well as to thermal decomposition. researchgate.net

Dealkylation can also be accomplished using trimethylsilyl (B98337) halides, which offers a milder alternative to harsh acidic or basic treatments, making it suitable for sensitive molecules. nih.gov

Table 1: Conditions for Hydrolysis of Phosphonate Esters

| Catalyst/Reagent | Conditions | Substrate Type | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous solution, often at reflux | Aminomethylene-bisphosphonates, various phosphonates | nih.gov, researchgate.net |

| Hydrobromic Acid (HBr) | Acetic acid solution | Aminophosphonates | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Microwave irradiation, 140-180°C | Cyclic phosphinates (phospholene oxides) | nih.gov, researchgate.net |

| Trimethylsilyl halides | Mild conditions | Various phosphonate esters, especially with sensitive functional groups | nih.gov |

Degradation Mechanisms under Chemical Conditions

The stability of aminopolyphosphonates towards degradation can be influenced by their molecular structure and the surrounding chemical environment. The presence of transition metal ions, for example, can promote the spontaneous degradation of aminopolyphosphonates in aqueous media. nih.gov Studies have indicated that the stability of these compounds increases with the number of methylphosphonic groups in the molecule. nih.gov The general order of increasing stability has been observed as: N,N-bis(phosphonomethyl) glycine (B1666218) (GBMP) < Aminotri(methylenephosphonic) acid (ATMP) < Hexamethylenediamine-tetra(methylenephosphonic acid) (HDTMP) < Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP). nih.gov

Table 2: Common Degradation Products of Aminophosphonates

| Parent Compound Class | Key Degradation Product | Influencing Factors | Reference |

|---|---|---|---|

| Aminophosphonates (general) | Aminomethylphosphonic acid (AMPA) | Biotic and abiotic processes | wikipedia.org |

| Glyphosate | Aminomethylphosphonic acid (AMPA) | Microbial degradation in soil | researchgate.net |

Reactions with Nucleophiles and Electrophiles at Phosphorus and Nitrogen Centers

The phosphorus and nitrogen atoms in (diphosphono)aminophosphonic acid and its derivatives are key centers for chemical reactivity. Trivalent phosphorus compounds can act as both nucleophiles and electrophiles. mdpi.com In their more common phosphonate (pentavalent) form, the phosphorus atom is electrophilic and can be attacked by nucleophiles, although it is generally not highly reactive.

A cornerstone of aminophosphonate synthesis, the Kabachnik-Fields reaction, exemplifies the nucleophilic character of reactants. It involves the nucleophilic addition of an amine to a carbonyl compound, forming an imine, which is then attacked by the nucleophilic phosphorus of a dialkyl phosphite (B83602). nih.gov This reaction can be catalyzed by both acids and bases. nih.gov

The nitrogen atom, with its lone pair of electrons, is a primary nucleophilic center. It can react with various electrophiles. Furthermore, the reactivity of the entire aminophosphonate scaffold can be utilized. For example, the carbon-nitrogen double bond of 2H-azirine derivatives bearing phosphonate groups readily undergoes regioselective addition of oxygen and sulfur nucleophiles. mdpi.comnih.gov Depending on the nucleophile, this can lead to the formation of α-aminophosphonate acetals or allylic α-aminophosphonates. mdpi.comnih.gov

Electrophilic reactions at the phosphorus center of P(III) precursors are also well-documented. Strong bases can deprotonate H-phosphonates to generate a highly nucleophilic phosphinite anion, which readily reacts with electrophiles like alkyl halides. mdpi.com Electrophilic substitution at a chiral trivalent phosphorus center typically proceeds with retention of the configuration. mdpi.com

Table 3: Reactivity at Phosphorus and Nitrogen Centers

| Reactive Center | Type of Reagent | Reaction Type | Example | Reference |

|---|---|---|---|---|

| Nitrogen Atom | Electrophile | Nucleophilic Attack | N-alkylation, N-acylation | nih.gov |

| Phosphorus (V) Atom | Nucleophile | Nucleophilic Substitution (difficult) | Hydrolysis of phosphonate esters | nih.gov |

| Phosphorus (III) Anion | Electrophile | Nucleophilic Attack (Michaelis-Becker) | Alkylation with alkyl halides | mdpi.com |

| Imine C=N bond | Nucleophile (e.g., dialkyl phosphite) | Nucleophilic Addition (Kabachnik-Fields) | Synthesis of α-aminophosphonates | nih.gov |

Polymerization and Oligomerization Potential of (Diphosphono)aminophosphonic Acid Derivatives

While (diphosphono)aminophosphonic acid itself is not typically used as a monomer for polymerization, its derivatives can be incorporated into larger oligomeric and polymeric structures. This functionalization leverages the reactive handles on aminophosphonate precursors to build more complex architectures.

One demonstrated approach is the synthesis of methyl(1-aminophosphonate)siloxane oligomers. core.ac.ukrcsi.science This method introduces the 1-aminophosphonate fragment into siloxane structures, including those that are hydrolytically unstable. core.ac.uk

Another strategy involves post-polymerization modification. For instance, a pre-formed polymer like poly-(4-vinylbenzaldehyde) can be modified via the Kabachnik-Fields reaction. nih.gov In this process, the aldehyde groups on the polymer react with an amine and a dialkyl phosphite to attach α-aminophosphonate units as side groups along the polymer chain. nih.gov This highlights the utility of aminophosphonate-forming reactions in materials science to create functional polymers.

Rearrangement and Fragmentation Pathways

The structural rearrangement and fragmentation of aminophosphonates are important in both synthetic chemistry and analytical characterization, such as in mass spectrometry.

Several rearrangement reactions are utilized for the synthesis of complex α-aminophosphonates. The Curtius rearrangement, for example, can transform a carboxylic acid derivative into an N-protected aminophosphonate. nih.gov This pathway involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be trapped by an alcohol. nih.gov Another synthetic route involves a phosphoramidate-to-α-aminophosphonate rearrangement. nih.gov

Mass spectrometry provides significant insight into the fragmentation pathways of these molecules. Under chemical ionization (CI) or fast atom bombardment (FAB) conditions, α-aminophosphonates typically show prominent protonated molecular ions [MH]⁺. nih.gov A characteristic fragmentation pathway for many α-aminophosphonates is the loss of a dialkyl phosphite moiety, which leads to the formation of a corresponding iminium ion, often observed as the base peak in the spectrum. nih.gov Further fragmentation of this iminium ion can then occur. nih.gov These fragmentation patterns are crucial for the structural elucidation of newly synthesized aminophosphonate derivatives.

Table 4: Key Rearrangement and Fragmentation Pathways

| Process | Description | Application/Context | Key Intermediates/Fragments | Reference |

|---|---|---|---|---|

| Rearrangement | ||||

| Curtius Rearrangement | Conversion of a carboxylic acid group via an acyl azide and isocyanate. | Asymmetric synthesis of tetrasubstituted α-aminophosphonates. | Acyl azide, Isocyanate | nih.gov |

| Phosphoramidate (B1195095) Rearrangement | Metalation of an N-Boc protected phosphoramidate followed by rearrangement. | Synthesis of tetrasubstituted α-aminophosphonates. | Lithiated carbanion | nih.gov |

| Fragmentation | ||||

| Loss of Dialkyl Phosphite | Cleavage of the C-P bond in the mass spectrometer. | Mass Spectrometry (CI, FAB) | Iminium ion ([R-CH=NR'R'']⁺) | nih.gov |

Emerging Methodologies and Future Research Directions for Diphosphono Aminophosphonic Acid Chemistry

Application of Flow Chemistry in Synthesis and Reaction Optimization

Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, offering advantages such as improved reaction control, enhanced safety, and facile scalability. While specific applications to (Diphosphono)aminophosphonic acid are still in early stages of exploration, the successful continuous flow synthesis of related α-aryl-α-aminophosphonates highlights the potential of this technology.

Future research in this area will likely focus on adapting existing batch syntheses of (Diphosphono)aminophosphonic acid to continuous flow systems. This will involve the development of suitable reactor setups, optimization of reaction parameters such as temperature, pressure, and residence time, and the use of in-line analytical techniques for real-time monitoring and optimization. The ability to precisely control reaction conditions in a flow reactor can lead to higher yields, improved purity, and the potential for the discovery of novel reaction pathways.

Table 1: Potential Advantages of Flow Chemistry for (Diphosphono)aminophosphonic Acid Synthesis

| Feature | Benefit in (Diphosphono)aminophosphonic Acid Synthesis |

| Precise Temperature and Pressure Control | Enhanced selectivity and reduced formation of byproducts. |

| Improved Mass and Heat Transfer | Faster reaction rates and more efficient reactions. |

| Enhanced Safety | Handling of hazardous reagents and intermediates in small, controlled volumes. |

| Scalability | Straightforward scaling from laboratory to industrial production. |

| Automation and In-line Analysis | High-throughput screening of reaction conditions and rapid optimization. |

Development of Solid-Phase Synthesis Techniques

Solid-phase synthesis has revolutionized the preparation of peptides and oligonucleotides, and its application to the synthesis of phosphonic acid derivatives is a growing area of research. The development of solid-phase methods for (Diphosphono)aminophosphonic acid would offer significant advantages in terms of purification, automation, and the creation of compound libraries for screening purposes.

A key development in this area is the solid-phase synthesis of protected α-amino phosphonic acid oligomers, which demonstrates the feasibility of forming phosphonate (B1237965) linkages on a solid support. rsc.org Future research will need to focus on the development of suitable solid supports, linkers, and protecting group strategies that are compatible with the unique chemistry of (Diphosphono)aminophosphonic acid. The successful implementation of solid-phase synthesis would enable the efficient and automated production of a wide range of analogs with diverse functionalities.

Microfluidic Reactor Studies for Enhanced Reaction Control

Future research directions include the design and fabrication of microfluidic devices specifically for the synthesis of (Diphosphono)aminophosphonic acid. These devices could be used to study reaction kinetics, screen reaction conditions, and optimize synthetic pathways with minimal consumption of reagents. ineosopen.org The integration of microfluidic reactors with online analytical techniques would provide a powerful platform for high-throughput experimentation and the discovery of novel synthetic methodologies. Furthermore, microfluidic systems can enhance the safety of handling highly reactive intermediates often involved in phosphorus chemistry. elveflow.com

Electrochemical Synthesis Methods for (Diphosphono)aminophosphonic Acid and its Analogs

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification procedures. The electrochemical formation of carbon-phosphorus (C-P) bonds is a key area of research with direct relevance to the synthesis of (Diphosphono)aminophosphonic acid. dntb.gov.ua

Recent advances in the electrochemical synthesis of phosphonates and their derivatives provide a strong foundation for future research in this area. organic-chemistry.org For instance, electrochemical methods have been successfully employed for the synthesis of various organophosphorus compounds. Future work will likely focus on the development of selective and efficient electrochemical methods for the introduction of the diphosphonoamino group. This could involve direct electrochemical phosphonylation reactions or the electrochemical generation of reactive intermediates that can be subsequently functionalized. The use of electrochemistry could lead to more sustainable and cost-effective routes for the production of (Diphosphono)aminophosphonic acid and its analogs.

Integration with Advanced Analytical Techniques (e.g., hyphenated methods)

The characterization and analysis of (Diphosphono)aminophosphonic acid and its derivatives are crucial for understanding their properties and behavior. Advanced analytical techniques, particularly hyphenated methods that couple separation techniques with powerful detection methods, are essential for this purpose.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a powerful tool for the analysis of bisphosphonates, a class of compounds structurally related to (Diphosphono)aminophosphonic acid. researchgate.netnih.gov These methods allow for the sensitive and selective detection and quantification of these compounds in complex matrices. Future research will focus on the development and validation of specific LC-MS methods for (Diphosphono)aminophosphonic acid, including its various esters and derivatives.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of organophosphorus compounds. hhu.de Detailed NMR studies, including 1H, 13C, and 31P NMR, are critical for confirming the structure and purity of synthesized (Diphosphono)aminophosphonic acid derivatives. nih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide detailed insights into the molecular structure and conformation. The integration of these advanced analytical techniques into the synthetic workflow will be crucial for accelerating the development of new (Diphosphono)aminophosphonic acid-based compounds.

Q & A

Q. What are the predominant synthetic methodologies for (diphosphono)aminophosphonic acid derivatives, and how do catalytic systems influence enantiomeric excess?

The Kabachnik–Fields reaction and phosphorylation of imines are widely used for synthesizing α-aminophosphonic acid derivatives. Catalysts such as SnCl₂, Amberlite-IR 120, and phenyl phosphonic acid enhance reaction efficiency but often require stoichiometric amounts, limiting green synthesis scalability . For enantioselective synthesis, chiral catalysts (e.g., organocatalysts or transition metal complexes) are critical for achieving high enantiomeric excess (e.e.), though challenges persist in optimizing reaction conditions (solvent polarity, temperature) to minimize racemization .

Q. How does stereochemistry at the α-carbon affect the biological and coordination properties of (diphosphono)aminophosphonic acids?

The absolute configuration of the α-carbon governs bioactivity; for example, (R)-enantiomers of α-aminophosphonic acids exhibit superior HIV protease inhibition compared to (S)-forms due to better alignment with enzyme active sites . Stereochemical validation via chiral HPLC or X-ray crystallography is essential, as even minor enantiomeric impurities can skew bioactivity data . In coordination chemistry, stereochemistry influences metal-binding affinity, as seen in HEHAPP’s selectivity for heavy rare earths via cation exchange .

Q. What role do (diphosphono)aminophosphonic acids play in metal ion coordination and separation processes, such as rare earth element extraction?

HEHAPP, a derivative, demonstrates higher extraction capacity for heavy rare earths (e.g., Dy³⁺, Ho³⁺) compared to traditional agents like P507. Its temperature-insensitive cation exchange mechanism (RE³⁺ + 3HA → REA₃ + 3H⁺) enables efficient separations without thermal degradation . Slope analysis and FTIR studies confirm the formation of REA₃ complexes, highlighting ligand design principles for improving selectivity .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in the reported inhibitory potency of (diphosphono)aminophosphonic acids against proteases like HIV-1 protease and thrombin?

Contradictions in IC₅₀ values often arise from enantiomeric impurities or assay variability (e.g., pH, substrate concentration). Standardized protocols using enantiopure compounds and kinetic assays (e.g., fluorescence-based monitoring) are recommended. For example, fluorinated dipeptide analogues show competitive inhibition of cathepsin C only when stereochemistry matches the enzyme’s active site .

Q. How can biocatalytic platforms overcome limitations in traditional chemical synthesis of enantiopure (diphosphono)aminophosphonic acids?

Microbial deracemization using Rhodospirillum toruloides resolves racemic mixtures into enantiopure forms (e.g., 100% e.e. for (R)-1-aminoethylphosphonic acid). Optimization of fermentation conditions (substrate loading, pH) and strain engineering can improve yields, though scalability remains a challenge .

Q. What mechanistic insights from quantum chemical calculations inform the design of (diphosphono)aminophosphonic acids as transition-state analogues in enzyme inhibition?

Density functional theory (DFT) studies reveal that the phosphonate group mimics the tetrahedral intermediate in peptide bond hydrolysis, enabling tight binding to protease active sites. Modifications to the phosphonate’s substituents (e.g., fluorination) enhance electrostatic complementarity, as demonstrated in collagenase inhibitors .

Q. In optimizing solvent systems for (diphosphono)aminophosphonic acid-mediated rare earth separations, how does temperature independence challenge conventional extraction thermodynamics?

Unlike acidic extractants (e.g., P507), HEHAPP’s extraction efficiency remains stable across 20–60°C due to entropy-enthalpy compensation in its cation exchange mechanism. This property simplifies industrial process design but requires solvent systems with low volatility (e.g., ionic liquids) to prevent phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.